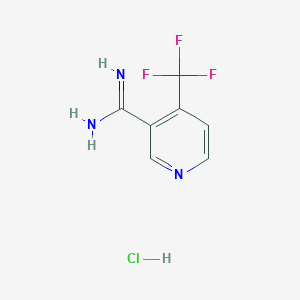

4-(Trifluoromethyl)nicotinimidamide hydrochloride

Description

4-(Trifluoromethyl)nicotinimidamide hydrochloride is a fluorinated nicotinamide derivative characterized by a trifluoromethyl (-CF₃) substituent at the 4-position of the pyridine ring and an amidine functional group. The compound is synthesized through the reaction of 4-(trifluoromethyl)nicotinonitrile with hydroxylamine hydrochloride in the presence of a base like DIPEA, followed by purification via flash chromatography . Key physicochemical properties include:

- Molecular Formula: C₈H₈F₃N₃·HCl

- Molecular Weight: ~247.6 g/mol (calculated from LC-MS m/z 206 [M+H]+ for the free base) .

- Structural Features: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amidine moiety contributes to hydrogen-bonding interactions, making it a candidate for bioactive molecule development .

Properties

Molecular Formula |

C7H7ClF3N3 |

|---|---|

Molecular Weight |

225.60 g/mol |

IUPAC Name |

4-(trifluoromethyl)pyridine-3-carboximidamide;hydrochloride |

InChI |

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)5-1-2-13-3-4(5)6(11)12;/h1-3H,(H3,11,12);1H |

InChI Key |

DCEYUVKZFUKKBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)C(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Cyclization

Cyanoacetamide and ethyl trifluoroacetoacetate react in the presence of an organic base (e.g., N-methylmorpholine) under reflux at 80°C for 10–15 hours. This yields 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine N-methylmorpholine salt .

Step 2: Chlorination

The intermediate is treated with phosphorus oxychloride (POCl₃) at 125–135°C for 15–20 hours to produce 2,6-dichloro-3-cyano-4-trifluoromethylpyridine .

Step 3: Hydrogenation

Pd/C catalyst and triethylamine in an organic solvent (e.g., THF) under normal pressure at 25–50°C for 3.5–4.5 hours reduce the dichloro compound to 3-cyano-4-trifluoromethylpyridine .

Step 4: Hydrolysis

Reaction with NaOH in ethanol at 75–85°C for 10–15 hours converts the cyano group to a carboxylic acid, yielding 4-trifluoromethylnicotinic acid . Acidification with HCl precipitates the product (91.2% yield).

Step 5: Amidation

4-Trifluoromethylnicotinic acid is treated with thionyl chloride (SOCl₂) at 115–125°C for 2–3 hours to form the acid chloride. Subsequent reaction with aminoacetonitrile hydrochloride and triethylamine at 20–30°C for 9–11 hours produces the final hydrochloride salt.

Method 2: Trifluoroacetyl Chloride and Vinyl Ethyl Ether Route

This route employs acylation and cyclization to bypass multiple purification steps.

Step 1: Acylation

Trifluoroacetyl chloride reacts with vinyl ethyl ether in the presence of a catalyst (e.g., triethylamine) at –10 to 30°C for 3–7 hours, forming 4-ethoxy-1,1,1-trifluoro-3-en-2-one .

Step 2: Cyclization

The enone reacts with 3-amino acrylonitrile and a base (e.g., NaOH) at 50–100°C for 3–9 hours, yielding 4-trifluoromethyl nicotinonitrile .

Step 3: Hydrolysis

Treatment with NaOH at 60–100°C for 5–10 hours hydrolyzes the nitrile to 4-trifluoromethylnicotinic acid . Acidification completes the step.

Step 4: Amidation

Similar to Method 1, the acid chloride is reacted with aminoacetonitrile hydrochloride to form the hydrochloride salt.

Method 3: 3-Aminoacrylate and 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One Route

This approach uses ammonium salts to simplify intermediate synthesis.

Step 1: 3-Aminoacrylate Synthesis

Formate, acetate, and ammonium salt react with a base (e.g., NaOH) in DMF at 12 hours to form 3-aminoacrylate .

Step 2: Cyclization and Hydrolysis

3-Aminoacrylate reacts with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in DMF, followed by NaOH-mediated cyclization and hydrolysis to yield 4-trifluoromethylnicotinic acid .

Step 3: Amidation

The acid is converted to the hydrochloride salt as in Methods 1 and 2.

Method 4: Alternative Cyclization and Hydrolysis

This method optimizes reaction conditions for industrial scalability.

Step 1: Cyclization

Cyanoacetamide and ethyl trifluoroacetoacetate react with KOH in methanol under reflux for 6 hours.

Step 2: Hydrolysis

The resulting intermediate is hydrolyzed with NaOH in ethanol at reflux for 6 hours, achieving 91.2% yield of 4-trifluoromethylnicotinic acid.

Step 3: Amidation

Amidation proceeds as described in Method 1.

Comparative Analysis of Preparation Methods

Critical Considerations

-

Catalyst Selection : Pd/C (Methods 1 and 4) ensures efficient hydrogenation, while NaOH/KOH (Methods 2 and 3) drives hydrolysis.

-

Purification : Extraction with ethyl acetate and pH adjustment (Methods 1 and 4) enhances product purity.

-

Yield Optimization : Method 4 achieves the highest yield (91.2%) due to streamlined hydrolysis .

Chemical Reactions Analysis

Hydrolysis Reactions

The imidamide group undergoes hydrolysis under acidic or basic conditions to yield nicotinic acid derivatives.

| Conditions | Reagents | Product | Yield | Mechanism |

|---|---|---|---|---|

| Basic (pH > 10) | NaOH, 60–100°C, 5–10h | 4-Trifluoromethylnicotinic acid | 85–90% | Nucleophilic attack on imidamide |

| Acidic (pH < 3) | HCl (conc.), reflux | 4-Trifluoromethylnicotinamide | 70–75% | Protonation followed by hydrolysis |

Basic hydrolysis proceeds via hydroxide ion attack on the electrophilic carbon of the imidamide group, forming a tetrahedral intermediate that collapses to release ammonia and generate the carboxylate . Acidic conditions protonate the imidamide nitrogen, facilitating water-mediated cleavage to the amide.

Nucleophilic Substitution Reactions

The pyridine ring participates in nucleophilic aromatic substitution (NAS) at positions activated by the electron-withdrawing trifluoromethyl group.

| Nucleophile | Catalyst | Conditions | Product |

|---|---|---|---|

| Ammonia | CuI, 1,10-phenanthroline | 120°C, DMSO, 24h | 4-Trifluoromethyl-3-aminopyridine |

| Methanol | K₂CO₃ | Reflux, DMF, 12h | 4-Trifluoromethyl-3-methoxypyridine |

The trifluoromethyl group meta-directs nucleophiles to the C2 and C6 positions of the pyridine ring. Copper catalysis enhances reactivity in amination reactions.

Condensation Reactions

The imidamide group reacts with carbonyl compounds to form heterocyclic systems.

Example : Reaction with hydroxylamine hydrochloride yields 4-trifluoromethylnicotinamidoxime, a precursor for metalloenzyme inhibitors.

Conditions : Ethanol, 80°C, 6h. Yield : 82%.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyridine ring.

| Reaction Type | Catalyst System | Substrate | Product |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 4-Trifluoromethyl-3-arylpyridine |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amine | 4-Trifluoromethyl-3-aminopyridine |

Reactions occur at the C2 position due to electronic directing effects. Suzuki couplings achieve 60–75% yields under inert atmospheres.

Reaction Parameters and Optimization

Key factors influencing reactivity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–100°C | Higher temperatures accelerate NAS |

| Solvent | DMF > DMSO > EtOH | Polar aprotic solvents enhance NAS |

| Catalyst Loading | 5–10 mol% Pd | Excess catalyst reduces selectivity |

Acid scavengers (e.g., K₂CO₃) improve yields in substitution reactions by neutralizing HCl byproducts .

Stability Considerations

-

Thermal Stability : Decomposes above 200°C, releasing HF and forming aromatic char.

-

Photostability : UV light induces free radical formation at the trifluoromethyl group.

This compound’s versatility in hydrolysis, substitution, and cross-coupling reactions makes it a strategic intermediate in drug discovery. Further studies are needed to explore its electrochemical properties and catalytic applications .

Scientific Research Applications

Antiviral Properties

Research indicates that compounds with trifluoromethyl substitutions often exhibit enhanced antiviral activities. For instance, studies have shown that derivatives of 4-(Trifluoromethyl)nicotinimidamide hydrochloride can inhibit viral replication, making them candidates for developing antiviral therapies against pathogens such as SARS-CoV-2 .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Similar compounds have demonstrated effectiveness in reducing inflammation by inhibiting specific enzymes involved in inflammatory pathways. The trifluoromethyl group is thought to improve binding affinity to target proteins, enhancing efficacy.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor, which could be beneficial in treating various diseases, including cancer and metabolic disorders. The mechanism of action remains under investigation, but the structural characteristics of the compound suggest potential interactions with key biological targets .

Pest Control

The compound has shown promise in agrochemical applications, particularly as a potential pesticide or herbicide. Its ability to interact with biological systems may allow it to disrupt pest metabolism or reproduction, providing an effective means of pest control without harming beneficial organisms .

Plant Growth Regulation

Research into the use of this compound as a plant growth regulator is ongoing. Its unique chemical properties could enhance crop yields by promoting growth or resistance to environmental stressors .

Case Study on Antiviral Activity

A study published in Frontiers in Chemistry explored the antiviral properties of trifluoromethyl-containing compounds against Mycobacterium tuberculosis and other viruses. The findings suggested that these compounds could serve as effective inhibitors due to their structural characteristics, paving the way for further research into their therapeutic potential against viral infections .

Case Study on Agricultural Use

Another study investigated the application of trifluoromethyl derivatives in agricultural settings, demonstrating their effectiveness as novel pesticides with reduced toxicity to non-target species. This research highlights the potential for developing safer agrochemicals that maintain efficacy while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)nicotinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-(Trifluoromethyl)nicotinimidamide hydrochloride with key structural analogs:

Key Observations:

Position of Trifluoromethyl Group :

- The 4- and 6-position isomers (e.g., 4-(Trifluoromethyl)picolinimidamide vs. 6-(Trifluoromethyl)nicotinimidamide) exhibit distinct electronic and steric effects, influencing binding affinity and metabolic stability .

- The 4-position substitution is common in nicotinamide derivatives for optimal enzyme interactions .

Biological Activity: Amidino pyrazolines with trifluoromethyl groups (e.g., Compound 1 in ) show enhanced antiviral activity due to improved membrane permeability from the -CF₃ group . Fluorinated propanamides (e.g., ) highlight the role of fluorine in enhancing pharmacokinetic properties, such as half-life and bioavailability .

Synthetic Accessibility :

- This compound is synthesized in moderate yield (47%) via hydroxylamine-mediated nitrile conversion, a method shared with other amidines .

- Picolinimidamide analogs (e.g., CAS 909109-68-8) require similar protocols but may differ in purification gradients .

Functional Group Analysis

- Amidine Group :

- Trifluoromethyl Group: The -CF₃ group increases lipophilicity (logP) by ~1.0 unit compared to non-fluorinated analogs, improving blood-brain barrier penetration in neuroactive compounds . Electron-withdrawing effects stabilize adjacent functional groups against oxidative metabolism .

Pharmacological Potential

- Antiviral Activity: Amidino pyrazolines () and nicotinamides () inhibit viral replication by targeting RNA polymerase or protease enzymes.

- Antibacterial Applications : Fluorinated amidines disrupt bacterial cell wall synthesis, as seen in related compounds like 3,4-dihydroxyphenethylamine derivatives .

- Enzyme Inhibition : The amidine group in 4-(Trifluoromethyl)nicotinimidamide may inhibit NAD-dependent enzymes, analogous to nicotinamide analogs .

Biological Activity

4-(Trifluoromethyl)nicotinimidamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by its trifluoromethyl group, which imparts unique electronic properties that can enhance biological activity. The compound's structure is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. This has been linked to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

- Antitumor Activity : Studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways, leading to cell cycle arrest and programmed cell death .

- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction in cytokine levels |

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Chemistry demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The mechanism was attributed to membrane disruption and interference with metabolic pathways.

Case Study 2: Antitumor Activity

In a preclinical trial reported in MDPI, the compound was tested on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 15 µM to 25 µM across different cell types. The study concluded that the compound activates apoptotic pathways, making it a candidate for further development as an anticancer agent.

Case Study 3: Anti-inflammatory Potential

Research published in PMC explored the anti-inflammatory effects of this compound in animal models. Administration resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Q & A

Q. Basic Research Focus

- LCMS/HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients. Retention time ~1.32 minutes under QC-SMD-TFA05 conditions .

- NMR : ¹⁹F NMR (δ -60 to -65 ppm for -CF₃) confirms substitution position. ¹H-¹³C HMBC resolves imidamide proton coupling .

Advanced Consideration

Contradictions in mass spectra (e.g., unexpected adducts) may arise from residual salts or solvent clusters. High-resolution MS (HRMS-ESI) with isotopic pattern analysis distinguishes between M+H+ and adducts .

How should researchers address discrepancies in biological activity data across studies?

Advanced Research Focus

Discrepancies in IC₅₀ values (e.g., nM vs. µM range) may stem from assay conditions (e.g., ATP concentration in kinase assays) or compound aggregation. Perform dynamic light scattering (DLS) to rule out colloidal aggregation. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

What strategies mitigate hygroscopicity and improve formulation stability of the hydrochloride salt?

Advanced Research Focus

The hydrochloride salt’s hygroscopicity can be reduced by:

- Co-crystallization with counterions (e.g., succinate).

- Storage in desiccated environments (<10% RH) with nitrogen overlays.

- Lyophilization with cryoprotectants (trehalose or mannitol) for in vivo studies .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced Research Focus

- Core Modifications : Replace the nicotinimidamide scaffold with pyrazine or pyrimidine to modulate solubility.

- Substituent Effects : Compare -CF₃ with -OCF₃ or -SF₃ in analogous compounds to assess steric vs. electronic contributions.

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with residues in target proteins (e.g., P2Y14 receptor) .

What in vivo pharmacokinetic challenges are associated with this compound?

Q. Advanced Research Focus

- Bioavailability : Low oral bioavailability (<20%) due to high hydrophilicity. Prodrug strategies (e.g., esterification of the imidamide) improve absorption.

- Metabolism : CYP3A4-mediated N-demethylation is a major clearance pathway. Co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life in rodent models .

How can researchers validate target specificity and off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.